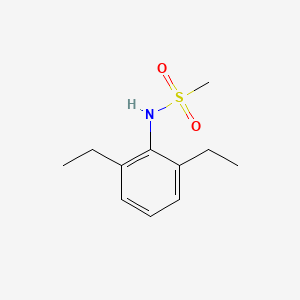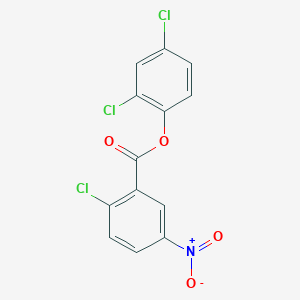![molecular formula C14H18N2O6S B5716106 methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate, also known as MSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MSB is a glycine transporter type 1 (GlyT1) inhibitor, which means it can affect the levels of glycine in the brain.
Mecanismo De Acción
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate works by inhibiting GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate increases the levels of glycine in the brain, which can have a positive effect on several conditions. Glycine is an important neurotransmitter that plays a role in regulating brain activity and has been linked to several neurological conditions.
Biochemical and Physiological Effects:
methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has been shown to increase the levels of glycine in the brain, which can have several biochemical and physiological effects. Glycine is involved in the regulation of brain activity, and increased levels of glycine can have a positive effect on several neurological conditions. methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has also been shown to have analgesic effects, which may be due to its ability to affect the levels of glycine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has several advantages for lab experiments, including its high purity and stability. However, methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate is a relatively new compound, and more research is needed to fully understand its effects and potential limitations.
Direcciones Futuras
There are several future directions for research on methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate, including its potential use in the treatment of neurological conditions such as schizophrenia, depression, and pain management. methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate may also have potential as a treatment for drug addiction and improving cognitive function. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate.
Métodos De Síntesis
The synthesis of methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate involves several steps, starting with the reaction of 4-(4-morpholinylsulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with glycine methyl ester to form methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate. The synthesis method has been optimized to produce high yields of pure methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate.
Aplicaciones Científicas De Investigación
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has been studied for its potential therapeutic effects in several areas, including schizophrenia, depression, and pain management. In animal studies, methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has been shown to increase the levels of glycine in the brain, which can have a positive effect on these conditions. methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has also been studied for its potential use in treating drug addiction and improving cognitive function.
Propiedades
IUPAC Name |
methyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-21-13(17)10-15-14(18)11-2-4-12(5-3-11)23(19,20)16-6-8-22-9-7-16/h2-5H,6-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBULYVCOIBMONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl n-[4-(4-morpholinylsulfonyl)benzoyl]glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)


![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)

![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)

![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)

![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)
